Isotopic Enrichment for Baseline-Resolved Quantification
In a head-to-head UPLC-MS/MS comparison of ¹³C-labeled versus ²H-labeled internal standards for amphetamine and methamphetamine quantification, ¹³C-labeled ISs co-eluted with their unlabeled analytes under multiple chromatographic conditions, whereas ²H-labeled ISs exhibited detectable chromatographic separation from their corresponding analytes [1]. This separation difference directly impacts quantitative accuracy when matrix components cause time-dependent ion suppression or enhancement within the elution window.
| Evidence Dimension | Retention time shift relative to unlabeled analyte |
|---|---|
| Target Compound Data | Co-elution (retention time shift = 0 min under all tested conditions) |
| Comparator Or Baseline | ²H-labeled IS (amphetamine-d₃, methamphetamine-d₅): slight but consistent retention time separation observed |
| Quantified Difference | ¹³C-labeled IS demonstrates complete co-elution; ²H-labeled IS demonstrates measurable retention time difference |
| Conditions | UPLC–MS/MS with reversed-phase C18 column; multiple mobile phase gradients; ESI+ mode |
Why This Matters
Complete co-elution ensures that the internal standard experiences the identical matrix environment as the analyte at the moment of ionization, which is essential for accurate correction of ion suppression/enhancement effects in complex biological matrices.
- [1] Berg T, Karlsen M, Øiestad ÅM, et al. 13C labelled internal standards—A solution to minimize ion suppression effects in liquid chromatography–tandem mass spectrometry analyses of drugs in biological samples? J Chromatogr A. 2011;1218(52):9366-9374. View Source
